molecular formula C7H18F3N3O3SSi B12551555 Tris(dimethylamino)silyl trifluoromethanesulfonate CAS No. 155166-32-8

Tris(dimethylamino)silyl trifluoromethanesulfonate

Cat. No.: B12551555
CAS No.: 155166-32-8
M. Wt: 309.38 g/mol
InChI Key: MFQCMXLQTLPJAD-UHFFFAOYSA-N
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Description

Tris(dimethylamino)silyl trifluoromethanesulfonate is a chemical compound widely used in organic synthesis. It is known for its role as a source of fluoride ions, which are essential in the synthesis of fluorinated compounds. This compound is also utilized in various reactions, including hydrosilylation, cyanomethylation of ketones, and palladium-catalyzed cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(dimethylamino)silyl trifluoromethanesulfonate can be synthesized through the reaction of tris(dimethylamino)sulfonium difluorotrimethylsilicate with trifluoromethanesulfonic acid. The reaction typically occurs under mild conditions, and the product is purified through standard techniques such as recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification methods to meet the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

Tris(dimethylamino)silyl trifluoromethanesulfonate undergoes several types of chemical reactions, including:

    Substitution Reactions: It acts as a source of fluoride ions, facilitating the substitution of other groups with fluorine.

    Hydrosilylation: It participates in the addition of silicon-hydrogen bonds to unsaturated substrates.

    Cyanomethylation: It is used in the addition of cyanomethyl groups to ketones.

Common Reagents and Conditions

Common reagents used with this compound include trifluoromethanesulfonic acid, ketones, and unsaturated substrates. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound include fluorinated compounds, silicon-containing compounds, and cyanomethylated ketones .

Scientific Research Applications

Tris(dimethylamino)silyl trifluoromethanesulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tris(dimethylamino)silyl trifluoromethanesulfonate involves the release of fluoride ions, which then participate in various chemical reactions. The compound acts as a source of highly reactive, soluble, anhydrous fluoride ions, which are essential for the fluorination of hydroxyl-containing compounds and the cleavage of silicon protecting groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(dimethylamino)silyl trifluoromethanesulfonate is unique due to its specific combination of functional groups, which provide distinct reactivity and versatility in various chemical reactions. Its ability to act as a mild deprotecting reagent and its role in the synthesis of deoxyfluoro sugars further highlight its uniqueness .

Properties

CAS No.

155166-32-8

Molecular Formula

C7H18F3N3O3SSi

Molecular Weight

309.38 g/mol

IUPAC Name

tris(dimethylamino)silyl trifluoromethanesulfonate

InChI

InChI=1S/C7H18F3N3O3SSi/c1-11(2)18(12(3)4,13(5)6)16-17(14,15)7(8,9)10/h1-6H3

InChI Key

MFQCMXLQTLPJAD-UHFFFAOYSA-N

Canonical SMILES

CN(C)[Si](N(C)C)(N(C)C)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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